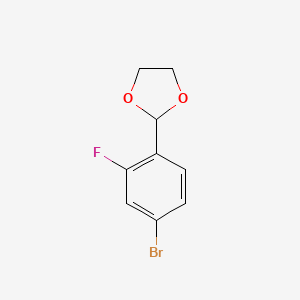

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane

概要

説明

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane is an organic compound that features a dioxolane ring substituted with a 4-bromo-2-fluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvent: Common solvents include toluene or dichloromethane.

Temperature: The reaction is typically carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 2-(4-substituted-2-fluorophenyl)-1,3-dioxolane derivatives.

Oxidation: Formation of 2-(4-bromo-2-fluorophenyl)-1,3-dioxolan-4-one.

Reduction: Formation of 2-(4-bromo-2-fluorophenyl)-1,3-dioxolan-4-ol.

Coupling: Formation of biaryl compounds with various substituents.

科学的研究の応用

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and liquid crystals.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

類似化合物との比較

Similar Compounds

4-Bromo-2-Fluorobiphenyl: Shares the bromo and fluoro substituents but lacks the dioxolane ring.

2-(4-Bromo-2-Fluorophenyl)ethanol: Similar structure but with an alcohol group instead of the dioxolane ring.

4-Bromo-2-Fluorophenylacetic Acid: Contains a carboxylic acid group instead of the dioxolane ring.

Uniqueness

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for diverse chemical modifications and applications that are not possible with simpler analogs.

生物活性

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H8BrF2O2

- CAS Number : 18742-02-4

- Molecular Weight : 251.06 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against hepatitis B virus (HBV) and certain cancer cell lines. The compound has been noted for its favorable pharmacokinetic properties, including solubility and low toxicity.

Antiviral Activity

The compound has shown promising results in inhibiting HBV replication. A patent application highlighted its effectiveness in reducing HBsAg production and HBV DNA replication, suggesting its potential as a therapeutic agent for chronic hepatitis B infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been reported to affect the PI3K/Akt pathway, which is crucial for cell growth and survival .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- HBV DNA Polymerase Inhibition : The compound inhibits viral DNA polymerase, which is essential for HBV replication.

- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells by activating caspases and inducing mitochondrial dysfunction.

Case Studies and Research Findings

特性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJYRHCYSHXBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620398 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248270-23-7 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。